Acefylline piperazine
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Overview
Description
Acefylline piperazine is a compound belonging to the xanthine chemical class. It is a derivative of theophylline and is known for its bronchodilator properties. This compound is used primarily in the treatment of respiratory conditions such as asthma, emphysema, and bronchitis associated with bronchospasm. This compound acts as an adenosine receptor antagonist and has a stimulant effect on the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acefylline piperazine can be synthesized through the reaction of theophylline with piperazine. The reaction typically involves the use of solvents such as aqueous solutions and may require specific temperature and pH conditions to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using controlled reaction conditions to ensure consistency and quality. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Acefylline piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and pH .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds .
Scientific Research Applications
Acefylline piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their chemical properties.
Biology: It is used in research on adenosine receptor antagonists and their effects on cellular processes.
Medicine: It is studied for its potential therapeutic effects in treating respiratory conditions and its mechanism of action as a bronchodilator.
Industry: It is used in the formulation of pharmaceutical products for the treatment of asthma, emphysema, and bronchitis
Mechanism of Action
Acefylline piperazine exerts its effects primarily through its action as an adenosine receptor antagonist. By blocking adenosine receptors, it prevents the inhibitory effects of adenosine on the central nervous system, leading to increased stimulation and bronchodilation. Additionally, this compound may inhibit phosphodiesterase, resulting in increased levels of cyclic AMP and further promoting bronchodilation .
Comparison with Similar Compounds
Similar Compounds
Theophylline: A xanthine derivative with bronchodilator properties, similar to acefylline piperazine.
Caffeine: Another xanthine derivative known for its stimulant effects on the central nervous system.
Aminophylline: A compound that combines theophylline with ethylenediamine, used as a bronchodilator
Uniqueness of this compound
This compound is unique in its combination of bronchodilator and stimulant effects with a lower toxicity profile compared to theophylline. It produces minimal gastric irritation, making it a preferred choice for patients with respiratory conditions .
Properties
Molecular Formula |
C22H30N10O8 |
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Molecular Weight |
562.5 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine |
InChI |
InChI=1S/2C9H10N4O4.C4H10N2/c2*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-2-6-4-3-5-1/h2*4H,3H2,1-2H3,(H,14,15);5-6H,1-4H2 |
InChI Key |
HAAJFUJFGYCCPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1 |
Synonyms |
acefyllin piperazinate acephylline piperazinate acepifylline acepiphyllin Etaphylline Minophylline theophylline ethanoate of piperazine |
Origin of Product |
United States |
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